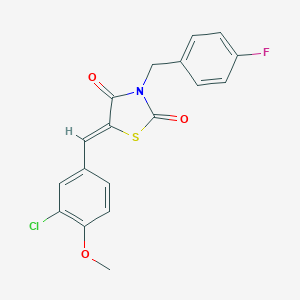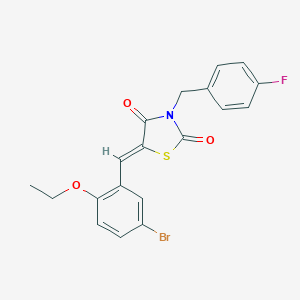![molecular formula C20H21BrFN3O3 B302230 N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302230.png)
N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide, also known as BFA-1, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. BFA-1 is a hydrazide derivative that has been synthesized by several methods, including the reaction of 5-bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde with 2-(4-morpholinyl)acetohydrazide.
Mecanismo De Acción
The mechanism of action of N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various cellular processes, including protein trafficking and signaling pathways. N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide has been shown to inhibit the activity of ADP-ribosylation factor (ARF), a protein involved in vesicular trafficking, leading to the accumulation of proteins in the endoplasmic reticulum and Golgi apparatus. N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide has also been shown to inhibit the activity of protein kinase C (PKC), a signaling protein involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide has also been shown to inhibit the activity of ARF and PKC, leading to the accumulation of proteins in the endoplasmic reticulum and Golgi apparatus, and the modulation of various signaling pathways. In neurons, N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide has been shown to modulate the activity of ion channels and neurotransmitter receptors, leading to the modulation of synaptic transmission and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide has several advantages and limitations for lab experiments. One advantage is its potential use as a research tool for studying various cellular processes, including protein trafficking and signaling pathways. N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide has also been shown to have potential applications in cancer research, infectious diseases, and neuroscience. One limitation is its potential toxicity, particularly at high concentrations or prolonged exposure. N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide has also been shown to have limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide. One direction is the further elucidation of its mechanism of action, particularly its interaction with ARF and PKC. Another direction is the development of more potent and selective analogs of N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide for use as research tools and potential therapeutic agents. The potential use of N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide in combination with other drugs or therapies for the treatment of cancer, infectious diseases, and neurological disorders is also an area of future research. Finally, the development of novel methods for the synthesis and purification of N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide is an area of future research that may improve its bioavailability and efficacy.
Métodos De Síntesis
N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide has been synthesized by several methods, including the reaction of 5-bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde with 2-(4-morpholinyl)acetohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as triethylamine or sodium acetate. The product is obtained in good yields and can be purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide has been studied for its potential applications in various fields, including cancer research, infectious diseases, and neuroscience. In cancer research, N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide has also been studied for its potential use as an antiviral agent, particularly against the hepatitis C virus. In neuroscience, N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide has been shown to modulate the activity of ion channels and neurotransmitter receptors, suggesting its potential use in the treatment of neurological disorders.
Propiedades
Nombre del producto |
N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide |
|---|---|
Fórmula molecular |
C20H21BrFN3O3 |
Peso molecular |
450.3 g/mol |
Nombre IUPAC |
N-[(Z)-[5-bromo-2-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C20H21BrFN3O3/c21-17-5-6-19(28-14-15-3-1-2-4-18(15)22)16(11-17)12-23-24-20(26)13-25-7-9-27-10-8-25/h1-6,11-12H,7-10,13-14H2,(H,24,26)/b23-12- |
Clave InChI |
AQALUGYMGDQEGZ-FMCGGJTJSA-N |
SMILES isomérico |
C1COCCN1CC(=O)N/N=C\C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3F |
SMILES |
C1COCCN1CC(=O)NN=CC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3F |
SMILES canónico |
C1COCCN1CC(=O)NN=CC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302147.png)
![5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302151.png)
![5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302153.png)
![methyl 3-(3-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B302154.png)
![(5Z)-3-(4-fluorobenzyl)-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302157.png)

![5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302161.png)
![5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302162.png)
![5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302163.png)
![5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302164.png)
![(4-bromo-2-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B302166.png)


![5-[4-(Allyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302170.png)